1-(3-Fluorophenyl)cyclobutanecarboxylic acid 1-(3-Fluorophenyl)cyclobutanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 179411-84-8
VCID: VC21290381
InChI: InChI=1S/C11H11FO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14)
SMILES: C1CC(C1)(C2=CC(=CC=C2)F)C(=O)O
Molecular Formula: C11H11FO2
Molecular Weight: 194.2 g/mol

1-(3-Fluorophenyl)cyclobutanecarboxylic acid

CAS No.: 179411-84-8

Cat. No.: VC21290381

Molecular Formula: C11H11FO2

Molecular Weight: 194.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluorophenyl)cyclobutanecarboxylic acid - 179411-84-8

Specification

CAS No. 179411-84-8
Molecular Formula C11H11FO2
Molecular Weight 194.2 g/mol
IUPAC Name 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C11H11FO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14)
Standard InChI Key AHZJCDUFTPVPFM-UHFFFAOYSA-N
SMILES C1CC(C1)(C2=CC(=CC=C2)F)C(=O)O
Canonical SMILES C1CC(C1)(C2=CC(=CC=C2)F)C(=O)O

Introduction

Chemical Identification and Properties

Basic Identification

1-(3-Fluorophenyl)cyclobutanecarboxylic acid is identified by its CAS number 179411-84-8. It has a molecular formula of C11H11FO2 and a molecular weight of 194.20 g/mol . The compound is also identified in chemical databases with MDL number MFCD08444832 . The InChIKey for this compound is AHZJCDUFTPVPFM-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases .

Structural Characteristics

The compound features three key structural components that define its chemical behavior:

  • A cyclobutane ring core structure

  • A 3-fluorophenyl substituent attached to the cyclobutane

  • A carboxylic acid functional group also attached to the cyclobutane

This arrangement creates a molecule with distinct reactivity patterns and potential for modification in synthetic pathways. The presence of the fluorine atom in the meta position of the phenyl ring significantly influences the compound's electronic properties and reactivity profile .

Physical Properties

PropertyValueSource
Molecular Weight194.20 g/mol
Molecular FormulaC11H11FO2
Physical StateSolid at room temperature
Storage ConditionsRecommended at 2-8°C
Hazard ClassificationGHS: H315-H319-H335 (Skin/eye irritation, respiratory irritation)
Safety PrecautionsP261-P305+P351+P338 (Avoid breathing dust/vapors, rinse cautiously with water if in eyes)

Synthesis and Preparation Methods

Laboratory Synthesis Approaches

The synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid typically involves multi-step organic reactions that require precise control of reaction conditions. While specific synthetic routes may vary depending on starting materials and desired purity, the general approach often involves:

  • Formation of the cyclobutane ring structure

  • Introduction of the 3-fluorophenyl group

  • Incorporation or modification of the carboxylic acid functionality

Applications in Research and Development

Pharmaceutical Research Applications

1-(3-Fluorophenyl)cyclobutanecarboxylic acid has gained particular attention in medicinal chemistry research . The compound serves several functions in drug discovery:

  • It functions as a key building block for the development of novel drug candidates targeting various diseases

  • The cyclobutane ring provides a rigid scaffold that can influence the three-dimensional orientation of pharmacophores

  • The fluorine substituent can enhance metabolic stability and modify the electronic properties of resulting drug candidates

  • The carboxylic acid group offers a reactive handle for further derivatization and conjugation chemistry

These properties make the compound valuable in structure-activity relationship studies and the optimization of lead compounds in drug discovery programs.

Role in Chemical Synthesis

Beyond pharmaceutical applications, 1-(3-Fluorophenyl)cyclobutanecarboxylic acid serves as a versatile intermediate in broader chemical synthesis applications:

  • Synthesis of agrochemicals and crop protection agents

  • Production of specialty fine chemicals

  • Development of advanced materials with tailored properties

  • Creation of functional organic molecules with specific physical or chemical characteristics

The compound's versatility stems from its multiple functional groups that can undergo selective transformations, allowing chemists to access a wide range of structural derivatives.

Current Research Context and Future Perspectives

Research Trends

While specific research on 1-(3-Fluorophenyl)cyclobutanecarboxylic acid is limited in the available search results, broader research trends involving fluorinated cyclobutane derivatives suggest several emerging directions:

  • Development of bioisosteric replacements in medicinal chemistry

  • Exploration of structure-activity relationships in drug discovery

  • Investigation of metabolic stability enhancements through strategic fluorination

  • Application in fragment-based drug design approaches

The increasing interest in fluorinated cyclobutane scaffolds, as evidenced by recent publications on related compounds, suggests growing recognition of their utility in chemical research and drug development .

Future Research Opportunities

Several potential research directions for 1-(3-Fluorophenyl)cyclobutanecarboxylic acid remain largely unexplored:

  • Systematic evaluation of its utility as a scaffolding element in targeted drug design

  • Investigation of structure-property relationships when incorporated into larger molecular systems

  • Exploration of novel synthetic methodologies to access derivatives with enhanced properties

  • Assessment of specific biological activities of compounds containing this structural motif

The compound's unique combination of a cyclobutane ring, fluorophenyl group, and carboxylic acid functionality positions it as a potentially valuable building block for future research in multiple chemical disciplines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator